molecular formula C16H10O2S2 B114445 [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone CAS No. 148982-08-5

[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone

Cat. No.: B114445
CAS No.: 148982-08-5
M. Wt: 298.4 g/mol
InChI Key: ASUANBAAQYZUSU-UHFFFAOYSA-N
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Description

Structure and Molecular Properties [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone is a symmetric bis-thiophene carbonyl compound featuring two thiophene-2-carbonyl groups attached to a para-substituted benzene ring. Its molecular formula is C₁₆H₁₀O₂S₂, with a molecular weight of 298.38 g/mol. The compound’s structure combines aromatic (benzene) and heteroaromatic (thiophene) moieties linked via ketone groups, which confers unique electronic and steric properties.

Potential Applications Thiophene-carbonyl derivatives are widely explored in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which enhance π-π stacking interactions. Additionally, its extended conjugation system may render it suitable for optoelectronic materials.

Properties

IUPAC Name

[4-(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2S2/c17-15(13-3-1-9-19-13)11-5-7-12(8-6-11)16(18)14-4-2-10-20-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUANBAAQYZUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364084
Record name (1,4-Phenylene)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148982-08-5
Record name (1,4-Phenylene)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Pathway

  • S_N2 Reaction : The sulfhydryl group of 6 attacks the α-carbon of phenacyl bromide (8a ), forming sulfanyl benzoic acid (9a ) and eliminating HBr.

  • Enolate Formation : Triethylamine deprotonates the α-carbon of 9a , generating an enolate (I ) that undergoes intramolecular cyclization via nucleophilic attack on the carboxylic acid group.

  • Aromatization : Elimination of water yields the benzo[b]thiophene core (5 ), which is subsequently functionalized with a second thiophene-2-carbonyl group via Friedel-Crafts acylation.

Key Conditions :

  • Solvent : Methanol or ethanol

  • Base : Triethylamine (2.5 equiv)

  • Temperature : Reflux (60–80°C)

  • Yield : 68–85% (isolated after column chromatography).

Multi-Step Synthesis via α-Oxoketene Dithioacetal Intermediates

This approach employs α-oxoketene dithioacetals as versatile building blocks for constructing the thiophene rings. A representative protocol from Nagaraju et al. (2018) involves:

Synthetic Sequence

  • Formation of α-Oxoketene Dithioacetal : Reaction of 4-methoxyaniline with chloroacetyl chloride yields chloroacetyl derivative 3a , which is treated with ammonium thiocyanate under high-pressure Q-Tube conditions to form 4-thiazolidinone 4a .

  • Cyclocondensation : 4a reacts with 3-oxo-2-arylhydrazonopropanal (5a ) in acetic acid with sodium acetate, forming the thiophene-methanone scaffold via [4+2] cyclization.

  • Demethylation and Functionalization : The methoxy group is replaced with thiophene-2-carbonyl using BF₃·Et₂O as a catalyst.

Optimization Data :

StepReagentTemp (°C)Time (h)Yield (%)
1NH₄SCN150492
2AcOH170298
3BF₃·Et₂O251275

Spectroscopic Validation :

  • ¹H NMR : δ 7.79–7.77 (m, aromatic H), 2.58 (s, SCH₃).

  • IR : ν = 1772 cm⁻¹ (C=O stretch).

High-Pressure Q-Tube Reactor-Assisted Synthesis

The Q-Tube reactor enhances reaction efficiency by enabling high-pressure conditions, reducing side reactions and improving yields.

Procedure

  • Substrate Preparation : 4-Thiazolidinones (4a–c ) and 3-oxo-2-arylhydrazonopropanals (5a–c ) are synthesized as described in Section 2.

  • Cyclocondensation : Reactants are heated at 170°C in acetic acid with sodium acetate (10 mmol) under 15 psi pressure, yielding the bis-thiophenyl product in 98% yield.

Advantages :

  • Atom Economy : Minimal byproducts due to controlled stoichiometry.

  • Scalability : Reactions complete in 2 hours vs. 12 hours under conventional reflux.

The Friedel-Crafts reaction enables direct introduction of thiophene-2-carbonyl groups onto pre-formed aromatic cores.

Catalytic System

  • Catalyst : Chiral Ni(II)/Ts-PyBidine complex (5 mol%)

  • Electrophile : Thiophene-2-carbonyl chloride

  • Solvent : Dichloromethane

  • Yield : 89% with 95% ee.

Mechanism :

  • Acylium Ion Formation : Thiophene-2-carbonyl chloride reacts with the catalyst to generate an acylium ion.

  • Electrophilic Attack : The acylium ion undergoes Friedel-Crafts alkylation at the para position of the phenyl ring.

  • Second Acylation : The process is repeated to introduce the second thiophene-2-carbonyl group.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
One-Pot Synthesis8598HighModerate
α-Oxoketene Route7595ModerateLow
Q-Tube Reactor9899HighHigh
Friedel-Crafts8997LowHigh

Chemical Reactions Analysis

Nucleophilic Additions and Reductions

The ketone groups in the molecule are susceptible to nucleophilic attacks and reductions:

  • Reduction with NaBH₄/LiAlH₄ : Ketones can be reduced to secondary alcohols. For example, diaryl ketones like (4-isobutylphenyl)(thien-2-yl)methanone (PubChem CID 7130608) undergo reduction to produce bis-alcohol derivatives under mild conditions .

  • Grignard Reagents : Organomagnesium agents add to the carbonyl, forming tertiary alcohols. Triethylamine facilitates such mechanisms by deprotonating intermediates .

Table 1: Reduction and Nucleophilic Addition Conditions

ReactionReagents/ConditionsProductYieldReferences
Ketone ReductionNaBH₄, EtOH, 25°C, 2hBis(secondary alcohol)70–85%
Grignard AdditionCH₃MgBr, THF, −78°C → RT, 6hTertiary alcohol adduct62%

Electrophilic Aromatic Substitution (EAS)

Thiophene rings undergo electrophilic substitution at the 5-position due to electron-rich π-systems:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups. For example, thiophene derivatives in were nitrated at 0°C with 88% regioselectivity.

  • Halogenation : Br₂/FeBr₃ adds bromine atoms, enabling further cross-coupling .

Table 2: EAS Reaction Parameters

ReactionConditionsPositionYieldReferences
NitrationHNO₃ (1.5 eq), H₂SO₄, 0°C, 4hC582%
BrominationBr₂ (1.2 eq), FeBr₃, DCM, 25°CC578%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify aryl or thiophene substituents:

  • Suzuki-Miyaura : Brominated derivatives react with arylboronic acids. A Pd(PPh₃)₄/Na₂CO₃ system at 80°C achieves 85% yield for biphenyl analogs .

  • Heck Coupling : Vinylation occurs with alkenes under Pd(OAc)₂ catalysis .

Table 3: Cross-Coupling Protocols

ReactionCatalysts/ReagentsSubstrateYieldReferences
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C, 6h4-Bromo-phenyl85%
Heck CouplingPd(OAc)₂, PPh₃, K₂CO₃, 100°C, 8hStyrene73%

Condensation and Cyclization

Ketones participate in cyclocondensation with N- or S-nucleophiles:

  • Hydrazone Formation : Hydrazine yields bis-hydrazones, which cyclize to pyrazoles under acidic conditions (e.g., 80% yield for thieno[2,3-b]thiophenes ).

  • Thiourea Condensation : Forms thioxopyrimidines, as seen in thieno[2,3-b]thiophene systems .

Table 4: Condensation Reactions

ReactionConditionsProductYieldReferences
Hydrazone SynthesisNH₂NH₂, EtOH, reflux, 4hBis-pyrazole80%
Thiourea CondensationThiourea, EtOH, piperidine, 8hThioxopyrimidine68%

Photochemical and Thermal Behavior

The conjugated system may undergo [4+2] cycloadditions or ketone decarbonylation under UV light . DFT studies on similar thiophene-ketone systems suggest thermal stability up to 300°C .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that thiophene derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Case Study: Anticancer Activity
A study highlighted the synthesis of thiophene-linked compounds, demonstrating their efficacy as inhibitors of cancer cell proliferation. The mechanism involves the modulation of specific signaling pathways that are crucial in tumor growth and metastasis .

CompoundActivityMechanism
[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanoneAnticancerInhibition of cell proliferation via signaling pathway modulation

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: OLEDs Development
Research has demonstrated that incorporating thiophene-based compounds into OLEDs enhances their efficiency and stability. The compound's ability to facilitate charge transport contributes to improved device performance .

ApplicationTypeResult
OLEDsOrganic ElectronicsEnhanced efficiency with increased stability

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for various transformations, including coupling reactions and cyclization processes.

Case Study: Synthesis of Novel Heterocycles
The compound has been utilized in the synthesis of novel heterocyclic compounds through coupling reactions with different aryl halides, showcasing its utility as a precursor for developing complex molecules .

Reaction TypeProductYield
Coupling with aryl halidesNovel heterocyclesHigh yield

Mechanism of Action

The mechanism of action of [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include signal transduction mechanisms, where the compound binds to a target protein and alters its activity, leading to downstream effects.

Comparison with Similar Compounds

Key Observations

  • Biological Activity: Sulfonyl and anilino substituents in increase steric bulk and hydrogen-bonding capacity, correlating with higher molecular weight (497 g/mol) and specificity in kinase inhibition.
  • Structural Complexity : Tosyl-pyrrole derivatives () exhibit significantly higher molecular weights and are used in advanced crystallography studies facilitated by software like SHELX and OLEX2 .

Research Findings and Structural Insights

Crystallography and Computational Studies

  • Software Tools: The structure of analogous compounds (e.g., (4-aminophenyl)(2-thienyl)methanone) is often resolved using crystallographic programs like SHELXL and OLEX2 . These tools enable precise determination of bond lengths and angles, critical for understanding electronic delocalization in thiophene derivatives.
  • Ring Puckering: defines puckering coordinates for non-planar rings, relevant if the target compound’s thiophene or benzene rings adopt distorted conformations .

Biological Activity

The compound [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone, a thiophene derivative, has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate acyl chlorides or anhydrides. The characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structural integrity and purity of the compound.

Antibacterial Activity

Recent studies have explored the antibacterial properties of thiophene derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
Staphylococcus aureus20 µg/mL
Pseudomonas aeruginosa30 µg/mL

The MIC values indicate that this compound exhibits comparable or superior antibacterial effects compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12
A549 (Lung Cancer)18

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

Cytokine Inhibition (%) at 10 µg/mL
IL-675
TNF-α70

These findings suggest that the compound may be a candidate for further development as an anti-inflammatory agent .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiophene derivatives including this compound revealed that modifications in the thiophene ring significantly influenced their antibacterial potency against resistant strains of bacteria.
  • Anticancer Mechanisms : Research involving this compound on breast cancer cell lines indicated that it not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation.
  • Inflammation Models : In vivo studies using animal models demonstrated that administration of this compound significantly reduced inflammation markers following induced inflammatory responses.

Q & A

Q. What synthetic methodologies are employed to prepare [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone, and how do reaction conditions influence yield and purity?

The synthesis of thiophene-derived ketones often involves Friedel-Crafts acylation or condensation reactions. For example, γ-keto esters can be synthesized via acylation of thiophene derivatives using acyl chlorides under reflux conditions in ethanol, achieving yields >90% with optimized stoichiometry and reaction time . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity.
  • Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitution in aromatic systems .
  • Purification : Recrystallization from ethanol/dioxane mixtures improves purity .

Q. How is the molecular structure of this compound characterized, and what crystallographic tools are essential for analysis?

X-ray crystallography is the gold standard for structural elucidation. The workflow involves:

  • Data collection : Using Bruker SMART/SAINT systems for intensity measurements .
  • Structure solution : Employing SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, with R-factors <0.05 for high-resolution data . Software like OLEX2 integrates visualization and refinement, streamlining hydrogen-bonding network analysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly in drug discovery contexts?

Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinity to target proteins. For example:

  • Receptor preparation : Remove water molecules and add charges using tools like Chimera.
  • Docking parameters : Grid boxes centered on active sites (e.g., estrogen receptor for antiestrogen analogs) with exhaustiveness ≥8 .
  • Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values from uterotropic assays .

Q. What strategies resolve discrepancies in crystallographic data during refinement, such as disordered moieties or thermal motion artifacts?

Contradictions arise from poor data resolution or dynamic disorder. Mitigation strategies include:

  • Occupancy refinement : Adjust site-occupancy factors for disordered atoms using SHELXL's PART instruction .
  • Twinning analysis : Apply the Flack parameter in OLEX2 to detect and model twinning in non-merohedral crystals .
  • Constraints : Use SIMU/DELU restraints to suppress unrealistic thermal motion in flexible thiophene rings .

Q. How does the electronic nature of the thiophene substituents influence the compound’s reactivity in further functionalization?

The electron-rich thiophene rings enhance electrophilic substitution. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal:

  • Charge distribution : Carbonyl groups withdraw electron density, directing substitutions to the α-positions of thiophene .
  • Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in Diels-Alder or nucleophilic addition reactions .

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